molecular formula C18H28N2O3S B10866155 ethyl 2-[(N,N-diethyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(N,N-diethyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10866155
M. Wt: 352.5 g/mol
InChI Key: FFFXPAXLVZTDOA-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(DIETHYLAMINO)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(DIETHYLAMINO)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, diethylamine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(DIETHYLAMINO)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[3-(DIETHYLAMINO)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(DIETHYLAMINO)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[2-(2,4-DICHLOROPHENOXY)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[2-(4-METHOXYPHENOXY)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-{[3-(DIETHYLAMINO)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific diethylamino propanoyl group, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 2-[3-(diethylamino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H28N2O3S/c1-4-20(5-2)12-11-15(21)19-17-16(18(22)23-6-3)13-9-7-8-10-14(13)24-17/h4-12H2,1-3H3,(H,19,21)

InChI Key

FFFXPAXLVZTDOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Origin of Product

United States

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